molecular formula C16H20ClNO4 B2417632 Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate CAS No. 795290-96-9

Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate

Cat. No.: B2417632
CAS No.: 795290-96-9
M. Wt: 325.79
InChI Key: HEJSPLIPYFBNBB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate typically involves multi-step organic reactions. One common method starts with the reaction of 4-ethoxyaniline with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloroacetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol derivative.

    Substitution: The major product depends on the nucleophile used; for example, using sodium methoxide would yield a methoxy derivative.

Scientific Research Applications

Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-chloro-2-ethoxyphenyl)amino]-2-oxoacetate
  • 4-[(E)-({2-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]-2-ethoxyphenyl 4-ethoxybenzoate

Uniqueness

Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of aromatic and aliphatic components, along with the presence of both chloroacetyl and ethoxy groups, makes it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

ethyl (E)-4-chloro-2-[N-(4-ethoxyphenyl)-C-methylcarbonimidoyl]-3-hydroxybut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO4/c1-4-21-13-8-6-12(7-9-13)18-11(3)15(14(19)10-17)16(20)22-5-2/h6-9,19H,4-5,10H2,1-3H3/b15-14+,18-11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDSLMFQBDDCGC-LTBAWKKGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C(C)C(=C(CCl)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C(C)/C(=C(/CCl)\O)/C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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